2,6-Diaminopurine

Oligonucleotide Therapeutics DNA Nanotechnology Nucleic Acid Hybridization

2,6-Diaminopurine (DAP) forms three H-bonds with thymine—one more than adenine—quantitatively enhancing oligonucleotide duplex stability. This non-interchangeable property drives high-affinity antisense, siRNA, and aptamer design. Unlike DAPdR, DAP is metabolically activated to ATP-depleting ribonucleotide analogs, creating a privileged antimetabolite scaffold with adenine-reversible rescue. Its distinct 342 nm fluorescence (vs. 370 nm for 2-aminopurine) supports orthogonal multiplexed nucleic acid assays. ≥98% purity DAP also enables regioselective C-2 halogenation, yielding versatile 2-halo-6-aminopurine synthons for kinase inhibitor libraries.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 1904-98-9
Cat. No. B158960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminopurine
CAS1904-98-9
Synonyms2,6-diaminopurine
2,6-diaminopurine sulfate
2-aminoadenine
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)N
InChIInChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
InChIKeyMSSXOMSJDRHRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminopurine (CAS 1904-98-9): Scientific Sourcing & Differential Procurement Guide


2,6-Diaminopurine (DAP, 2-aminoadenine), a synthetic purine analog structurally related to adenine via an additional amino group at the C2 position [1], is classified as a 2,6-diaminopurine derivative with established antineoplastic activity [1]. This compound is functionally distinguished by its capacity to substitute for adenine in nucleic acid polymers, forming a third hydrogen bond with thymine that significantly alters duplex thermodynamics [2]. DAP serves as a versatile synthetic precursor for antiviral and antitumor agents [1], and its unique physicochemical properties—including moderate aqueous solubility (2.38 g/L at 20°C) and distinct spectral characteristics [3]—render it a critical, non-interchangeable building block in medicinal chemistry and oligonucleotide therapeutics.

Why Generic Adenine or Purine Analogs Cannot Substitute for 2,6-Diaminopurine (1904-98-9)


Despite its structural resemblance to adenine and other purine analogs, 2,6-diaminopurine exhibits divergent metabolic activation, distinct molecular target engagement, and altered biophysical properties that preclude simple functional substitution. For instance, DAP and its deoxyriboside analog (DAPdR) demonstrate markedly different toxicity mechanisms in the same cellular system, with DAPdR acting as a precursor of deoxyguanosine and targeting ribonucleotide reductase, while DAP is activated to DAP-containing ribonucleotide analogs and depletes ATP pools [1]. This differential metabolic routing underscores that even within the same chemical series, biological outcomes are not predictable. Furthermore, DAP forms a more thermally stable base pair with thymine than natural adenine due to an additional hydrogen bond, a property that directly impacts oligonucleotide probe design and cannot be replicated by adenine [2]. These quantitative distinctions mandate that procurement decisions be guided by specific performance data rather than generic compound class assumptions.

Quantitative Differentiation of 2,6-Diaminopurine (1904-98-9) Against Closest Analogs


Thermodynamic Superiority of 2,6-Diaminopurine:Thymine Base Pairs Over Adenine:Thymine in DNA Duplexes

In a direct head-to-head comparison of oligonucleotide duplex stability using optical melting techniques, the substitution of adenine with 2,6-diaminopurine (D) results in a D:T base pair that is more thermodynamically stable than the canonical A:T pair in specific sequence contexts. This enhanced stability is attributed to the formation of a third hydrogen bond between the 2-amino group of DAP and the O2 of thymine [1].

Oligonucleotide Therapeutics DNA Nanotechnology Nucleic Acid Hybridization

Divergent Metabolic Activation and Antiproliferative Mechanisms of 2,6-Diaminopurine vs. 2,6-Diaminopurine 2'-Deoxyriboside in L1210 Leukemia Cells

A direct comparative study in L1210 mouse leukemia cells revealed that 2,6-diaminopurine (DAP) and its 2'-deoxyriboside analog (DAPdR) exert antiproliferative effects via distinct biochemical pathways. In a 5-day cell growth experiment, DAP demonstrated a significantly stronger inhibitory effect than DAPdR. Critically, the addition of adenine completely abolished the antiproliferative effect of DAP but slightly enhanced the effect of DAPdR, confirming non-identical mechanisms of action [1].

Antimetabolite Pharmacology Cancer Chemotherapy Nucleoside Analog Metabolism

Differential Aqueous Solubility of 2,6-Diaminopurine vs. 2-Aminopurine for Formulation Suitability

A key practical differentiator for procurement is the aqueous solubility of the free base. 2,6-Diaminopurine exhibits a moderate aqueous solubility of 2.38 g/L at 20°C . In contrast, the closely related analog 2-aminopurine, which is a highly fluorescent probe often used in biophysical studies, has a reported solubility of >10 mg/mL (equivalent to >10 g/L) in water . This ~4-fold or greater difference in solubility directly impacts achievable concentrations in aqueous assays and influences the choice of compound for in vitro experiments or chemical reactions.

Preformulation Biophysical Assays Chemical Synthesis

Distinct Fluorescence Emission Maxima of 2,6-Diaminopurine vs. 2-Aminopurine for Spectroscopic Applications

While 2-aminopurine (2AP) is a well-established fluorescent probe, its analog 2,6-diaminopurine (2,6DAP) exhibits a distinct fluorescence emission maximum, offering an alternative spectral window for multiplexed or interference-avoiding assays. In aqueous solutions at neutral pH, the fluorescence emission of 2AP is centered near 370 nm, whereas the emission of 2,6DAP is observed near 342 nm [1]. This ~28 nm blue shift provides a measurable and exploitable difference for applications requiring orthogonal fluorescent reporters.

Fluorescence Spectroscopy Biophysical Assays Nucleic Acid Probes

Inhibition of Thymine Growth Response in Methotrexate-Resistant S. faecalis by 2,6-Diaminopurine and Other Purine Analogs

In a study of purine analogs against a methotrexate-resistant mutant of Streptococcus faecalis (Akt.), 2,6-diaminopurine was among several analogs that inhibited the thymine growth response. The inhibitory concentrations required for different analogs varied, providing a quantitative basis for selecting a purine analog based on its potency in this specific resistant bacterial model [1].

Antimetabolite Screening Antimicrobial Resistance Purine Analog Pharmacology

High-Value Research and Industrial Application Scenarios for 2,6-Diaminopurine (1904-98-9)


Design of High-Affinity Antisense Oligonucleotides (ASOs) and siRNA Therapeutics

The demonstrated increase in thermal stability of 2,6-diaminopurine:thymine base pairs over canonical A:T pairs [1] makes DAP an essential building block for enhancing the binding affinity of oligonucleotide therapeutics. In antisense and siRNA applications, substituting adenine with DAP at strategic positions can increase duplex stability, thereby improving target mRNA engagement and knockdown efficiency, which is a direct, quantifiable advantage over using standard adenine phosphoramidites.

Development of Novel Anticancer Antimetabolites with Distinct Resistance Profiles

Given that 2,6-diaminopurine is metabolically activated via pathways distinct from its deoxyriboside analog, leading to differential ATP depletion and cell cycle effects [2], DAP represents a privileged scaffold for developing antimetabolites that may circumvent resistance mechanisms associated with other purine analogs. Its complete reversal of antiproliferative effect by adenine [2] also provides a built-in rescue mechanism that is not observed for DAPdR, a critical differentiator for preclinical safety and mechanism-of-action studies.

Spectroscopic Studies Requiring a Non-Canonical Fluorescent Purine Analog

The distinct fluorescence emission maximum of 2,6-diaminopurine near 342 nm [3] offers a valuable alternative to the more commonly used 2-aminopurine probe (370 nm). This spectral separation enables multiplexed fluorescence assays for studying nucleic acid structure, protein-DNA interactions, and enzyme kinetics, where DAP can serve as a spectrally orthogonal reporter that minimizes signal overlap and improves assay accuracy.

Synthesis of 2-Substituted Purine Derivatives via Selective Halogenation

As disclosed in patent literature [4], 2,6-diaminopurine serves as a key starting material for the regioselective halogenation at the C-2 position. This reaction, carried out in a specific combination of aprotic polar and nonpolar solvents, yields 2-halo-6-aminopurine derivatives. These intermediates are valuable synthons for further elaboration into diverse nucleoside analogs and kinase inhibitors, representing a well-defined synthetic route that leverages the unique reactivity of the DAP core.

Technical Documentation Hub

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